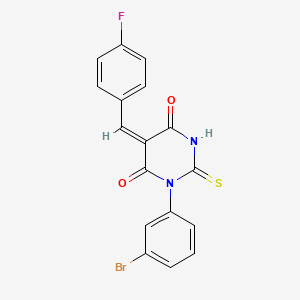![molecular formula C20H22ClNO4 B5306465 2-(2-chlorobenzyl)-4-[(3-methoxyphenoxy)acetyl]morpholine](/img/structure/B5306465.png)
2-(2-chlorobenzyl)-4-[(3-methoxyphenoxy)acetyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorobenzyl)-4-[(3-methoxyphenoxy)acetyl]morpholine, also known as CM-157, is a synthetic compound that belongs to the family of morpholines. It has been found to have potential applications in scientific research, particularly in the field of neuroscience. In
Wirkmechanismus
The exact mechanism of action of 2-(2-chlorobenzyl)-4-[(3-methoxyphenoxy)acetyl]morpholine is not fully understood. However, it has been suggested that it may act as a modulator of the cholinergic system in the brain, which is involved in cognitive function. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory retention, and reduce anxiety in animal models. This compound has also been found to have anti-inflammatory and anti-oxidant effects in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-chlorobenzyl)-4-[(3-methoxyphenoxy)acetyl]morpholine in lab experiments is its neuroprotective effects, which may be useful in studying neurodegenerative diseases. This compound has also been found to enhance cognitive function, which may be useful in studying learning and memory. However, one limitation of using this compound in lab experiments is its limited availability, as it is a synthetic compound that is not widely available.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chlorobenzyl)-4-[(3-methoxyphenoxy)acetyl]morpholine. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. This compound has also been found to have anti-inflammatory and anti-oxidant effects, which may be useful in studying the role of inflammation in neurological disorders. Another area of interest is the development of analogs of this compound with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of 2-(2-chlorobenzyl)-4-[(3-methoxyphenoxy)acetyl]morpholine involves the reaction of 2-chlorobenzylamine with 3-methoxyphenylacetic acid to form an amide intermediate. This intermediate is then reacted with morpholine in the presence of a coupling agent to yield this compound. The synthesis of this compound has been described in detail in a research paper by Kozak et al. (2014).
Wissenschaftliche Forschungsanwendungen
2-(2-chlorobenzyl)-4-[(3-methoxyphenoxy)acetyl]morpholine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and to enhance cognitive function in animal models. In a study by Kozak et al. (2014), this compound was found to improve cognitive function in rats with cognitive impairment induced by scopolamine. This compound has also been found to have anti-inflammatory and anti-oxidant effects in the brain.
Eigenschaften
IUPAC Name |
1-[2-[(2-chlorophenyl)methyl]morpholin-4-yl]-2-(3-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-24-16-6-4-7-17(12-16)26-14-20(23)22-9-10-25-18(13-22)11-15-5-2-3-8-19(15)21/h2-8,12,18H,9-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQOZHSORLZJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCOC(C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5306384.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5306391.png)
![3-[(dimethylamino)methyl]-1-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5306393.png)
![2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5306395.png)
![5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306403.png)
![4-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5306410.png)

![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5306441.png)
![2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5306449.png)
![4-nitro-N-(2-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}phenyl)benzenesulfonamide](/img/structure/B5306453.png)
![2-{1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5306457.png)
![ethyl 3-methyl-5-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-4-isothiazolecarboxylate](/img/structure/B5306459.png)
![3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-pyridinamine](/img/structure/B5306473.png)
![7-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-(tetrahydro-2H-pyran-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5306479.png)